
6-(2,7-Dimethyl-9H-fluoren-9-YL)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,7-Dimethyl-9H-fluoren-9-yl)pyridin-2-amine is an organic compound with the molecular formula C20H18N2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and pyridine, a basic heterocyclic organic compound. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,7-Dimethyl-9H-fluoren-9-yl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,7-dimethylfluorene and 2-aminopyridine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions. A common solvent used is dimethylformamide (DMF).
Catalysts: Palladium catalysts are often employed to facilitate the coupling reaction between the fluorene and pyridine derivatives.
Temperature and Time: The reaction is typically conducted at elevated temperatures (around 100-150°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: These systems allow for the continuous addition of reactants and removal of products, improving efficiency and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2,7-Dimethyl-9H-fluoren-9-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyridine ring is a reactive site.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
6-(2,7-Dimethyl-9H-fluoren-9-yl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique photophysical properties.
Mécanisme D'action
The mechanism of action of 6-(2,7-Dimethyl-9H-fluoren-9-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can:
Bind to DNA: Its planar structure allows it to intercalate between DNA bases, potentially disrupting DNA replication and transcription.
Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways.
Photophysical Properties: The compound exhibits fluorescence, which can be utilized in imaging and diagnostic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Dimethyl-9H-fluorene: A parent compound with similar structural features but lacking the pyridine moiety.
2-Aminopyridine: A simpler analog that contains the pyridine ring but lacks the fluorene structure.
Bis(9,9-dimethyl-9H-fluoren-2-yl)amine: Another derivative of fluorene with different substituents.
Uniqueness
6-(2,7-Dimethyl-9H-fluoren-9-yl)pyridin-2-amine is unique due to its combined fluorene and pyridine structures, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
185758-65-0 |
|---|---|
Formule moléculaire |
C20H18N2 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
6-(2,7-dimethyl-9H-fluoren-9-yl)pyridin-2-amine |
InChI |
InChI=1S/C20H18N2/c1-12-6-8-14-15-9-7-13(2)11-17(15)20(16(14)10-12)18-4-3-5-19(21)22-18/h3-11,20H,1-2H3,(H2,21,22) |
Clé InChI |
OAJQWMRYYVCTQV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C3=C(C2C4=NC(=CC=C4)N)C=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Diphenylphosphoryl)methyl]-1,3-dimethyl-1H-indole](/img/structure/B15166350.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(4-pyridinyl)-](/img/structure/B15166354.png)
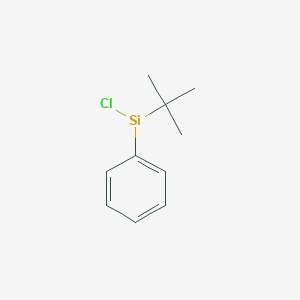
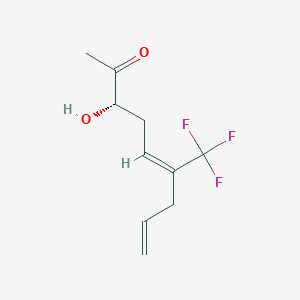
![Diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate](/img/structure/B15166372.png)
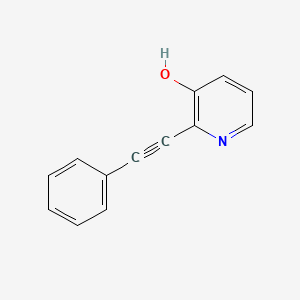
acetyl}hydrazinyl)phenyl]ethyl}pyridin-1-ium iodide](/img/structure/B15166374.png)
![Phenol, 4-[[5-(1,7-diazaspiro[4.4]non-7-yl)-3-pyridinyl]oxy]-](/img/structure/B15166378.png)
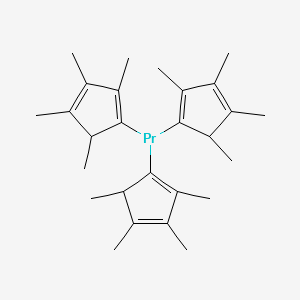

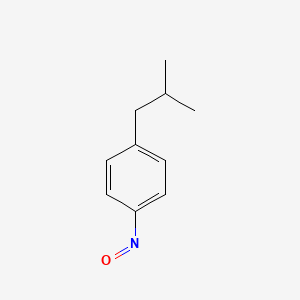
![2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid](/img/structure/B15166402.png)
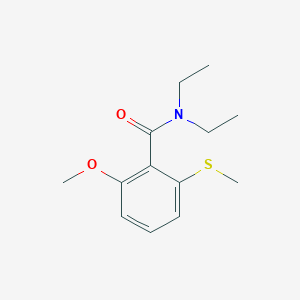
![2-Thiophenesulfonamide, 4-nitro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B15166430.png)
